Azepan-3-ylmethanol hydrochloride
Overview
Description
Azepan-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-3-ylmethanol hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepane with formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting azepan-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Azepan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to azepan-3-ylmethane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Azepan-3-one.
Reduction: Azepan-3-ylmethane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azepan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of azepan-3-ylmethanol hydrochloride, used in similar applications but lacks the hydroxyl group.
Azepan-3-one: An oxidized derivative of this compound, used in different chemical reactions.
Azepan-3-ylmethane: A reduced form of this compound, with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both a hydroxyl group and a hydrochloride salt. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
azepan-3-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-3-1-2-4-8-5-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTDWCNXSXJFJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856627-55-9 | |
Record name | 1H-Azepine-3-methanol, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856627-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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